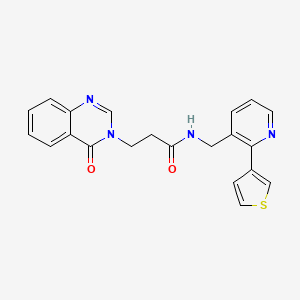![molecular formula C20H26N2O5 B2472428 4-[2-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)ethyl]piperidine-1-carboxylic acid tert-butyl ester CAS No. 850079-93-5](/img/structure/B2472428.png)
4-[2-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)ethyl]piperidine-1-carboxylic acid tert-butyl ester
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Versatility in Alkaloid Preparation
The compound 4-[2-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)ethyl]piperidine-1-carboxylic acid tert-butyl ester demonstrates significant utility in the synthesis of various biologically active alkaloids. For instance, Passarella et al. (2005) utilized the pure enantiomers of a closely related compound, 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester, to prepare alkaloids like sedridine, allosedridine, methylsedridine, methylallosedridine, ethylnorlobelol, and coniine. This demonstrates the compound's versatility as a chiral building block in stereoselective syntheses (Passarella et al., 2005).
Role in Piperidine Derivative Synthesis
Acharya and Clive (2010) highlighted the transformation of 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, derived from serine and terminal acetylenes, into piperidine derivatives. These compounds serve as versatile intermediates for synthesizing a broad range of amines containing a substituted piperidine subunit, showcasing the compound's role in the generation of complex molecular structures (Acharya & Clive, 2010).
Application in Alkaloid Synthesis
Passarella et al. (2009) utilized a similar compound, 2-(2-hydroxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester, for the synthesis of enantiomers of piperidine alkaloids like dumetorine and epidihydropinidine. This application underscores the significant potential of these compounds in the efficient and selective synthesis of various alkaloids (Passarella et al., 2009).
Large-Scale Chiral Synthesis
The work by Lau et al. (2002) on the large-scale chiral synthesis of protected 2-substituted-4-oxo-piperidine derivatives further illustrates the importance of these compounds in producing chiral building blocks necessary for developing pharmacologically relevant molecules (Lau et al., 2002).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 4-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5/c1-20(2,3)27-19(25)21-11-8-14(9-12-21)10-13-26-22-17(23)15-6-4-5-7-16(15)18(22)24/h4-7,14H,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMZDKZVIPFRLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCON2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)ethyl]piperidine-1-carboxylic acid tert-butyl ester | |
Synthesis routes and methods
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(1,2,4-Triazol-4-yl)phenyl]piperazine](/img/structure/B2472347.png)
![2-(2,3-Dimethoxybenzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2472348.png)
![N-butyl-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2472349.png)

![3-amino-N-(4-fluorophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2472352.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2472354.png)
![(3,3-Difluorocyclobutyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2472355.png)
![3-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2472356.png)
![4-fluoro-3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}-1H-indole](/img/structure/B2472362.png)
![[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2472363.png)

